molecular formula C6H14BBrS2 B14377826 Borane, bromobis[(1-methylethyl)thio]- CAS No. 89449-88-7

Borane, bromobis[(1-methylethyl)thio]-

Cat. No.: B14377826
CAS No.: 89449-88-7
M. Wt: 241.0 g/mol
InChI Key: KCFFTSWGWDWIRF-UHFFFAOYSA-N
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Description

Borane, bromobis[(1-methylethyl)thio]- is a boron-containing compound with the molecular formula C6H14BBrS2. This compound is part of the broader class of boranes, which are known for their unique chemical properties and applications in various fields of chemistry .

Preparation Methods

The synthesis of borane, bromobis[(1-methylethyl)thio]- typically involves the reaction of borane with bromine and 1-methylethylthiol. The reaction conditions often require a controlled environment to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .

Chemical Reactions Analysis

Borane, bromobis[(1-methylethyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: It can be reduced to form simpler boron hydrides.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Borane, bromobis[(1-methylethyl)thio]- has several scientific research applications, including:

Mechanism of Action

The mechanism by which borane, bromobis[(1-methylethyl)thio]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Borane, bromobis[(1-methylethyl)thio]- can be compared with other similar boron-containing compounds such as:

The uniqueness of borane, bromobis[(1-methylethyl)thio]- lies in its specific substituents, which impart distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

89449-88-7

Molecular Formula

C6H14BBrS2

Molecular Weight

241.0 g/mol

IUPAC Name

bromo-bis(propan-2-ylsulfanyl)borane

InChI

InChI=1S/C6H14BBrS2/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3

InChI Key

KCFFTSWGWDWIRF-UHFFFAOYSA-N

Canonical SMILES

B(SC(C)C)(SC(C)C)Br

Origin of Product

United States

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